(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
CAS No.: 1306738-41-9
Cat. No.: VC2846347
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-41-9 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | [4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 |
| Standard InChI Key | VRTGDVLIPISYLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)C2=NOC=N2 |
| Canonical SMILES | C1=CC(=CC=C1CN)C2=NOC=N2 |
Introduction
Chemical Structure and Properties
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine features a 1,2,4-oxadiazole ring connected to a phenyl group substituted with a methanamine group. This structure combines the stability of aromatic rings with functional groups capable of forming hydrogen bonds, making it particularly valuable for drug discovery applications.
Physical and Chemical Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1306738-41-9 |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | [4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine |
The compound exists in its free base form as well as a hydrochloride salt, with the following properties for the latter:
| Property | Value |
|---|---|
| CAS Number (HCl salt) | 1841081-38-6 |
| Molecular Formula (HCl salt) | C9H10ClN3O |
| Molecular Weight (HCl salt) | 211.65 g/mol |
| PubChem CID (HCl salt) | 75485349 |
The hydrochloride salt form generally offers improved stability and solubility characteristics compared to the free base, making it potentially more suitable for pharmaceutical formulations .
Biological Activities
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine and related 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Properties
One of the most significant biological activities of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is its anticancer properties. The compound has shown the ability to induce apoptosis (programmed cell death) in cancer cells and activate caspase-3 pathways, which are crucial for the execution phase of cell apoptosis.
Mechanism of Action
The primary mechanism of action for (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine involves targeting the Epidermal Growth Factor Receptor (EGFR), inhibiting its activity. This interaction affects the EGFR signaling pathway, which is frequently dysregulated in various types of cancer. By inhibiting EGFR, the compound can potentially disrupt cancer cell proliferation, survival, and metastasis.
The specific molecular interactions between (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine and EGFR likely involve hydrogen bonding and hydrophobic interactions, though detailed crystallographic studies would be needed to confirm the exact binding mode.
Comparison with Related Compounds
Several compounds share structural similarities with (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine, each with unique properties due to slight modifications in their chemical structure.
Structural Analogs and Their Properties
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine | C9H9N3O | 175.19 g/mol | Base compound |
| [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | C10H11N3O | 189.21 g/mol | Contains a methyl group at position 5 of the oxadiazole ring |
| 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | 191.26 g/mol | Contains a 1,2,3-thiadiazole ring instead of 1,2,4-oxadiazole |
These structural variations can significantly impact the compounds' biological activities, pharmacokinetic properties, and potential therapeutic applications .
Impact of Structural Modifications
The substitution of oxygen with sulfur in the heterocyclic ring, as seen in 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine, can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially affecting its interaction with biological targets .
Similarly, the addition of a methyl group at position 5 of the oxadiazole ring, as in [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine, can influence the compound's lipophilicity and steric properties, which may enhance its membrane permeability or alter its binding affinity to target proteins .
Future Research Directions
The promising biological activities of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine suggest several potential avenues for future research and development.
Development of Novel Derivatives
Creating libraries of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine derivatives with various substituents could help identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. This approach could leverage the structural flexibility of the 1,2,4-oxadiazole scaffold to develop more effective therapeutic agents.
Expanded Biological Evaluation
While current research has focused primarily on the anticancer properties of this compound, expanded biological screening could potentially uncover additional therapeutic applications. The broad spectrum of activities exhibited by 1,2,4-oxadiazole derivatives suggests that (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine might also possess antimicrobial, anti-inflammatory, or neuroprotective properties that have yet to be explored.
Detailed Mechanistic Studies
Further investigation into the precise molecular mechanisms underlying the biological activities of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine could provide valuable insights for drug development. This might include crystallographic studies of the compound bound to its targets, computational modeling of binding interactions, or detailed analysis of downstream signaling pathways affected by the compound.
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